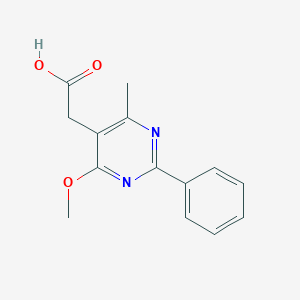

(4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid

描述

属性

IUPAC Name |

2-(4-methoxy-6-methyl-2-phenylpyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9-11(8-12(17)18)14(19-2)16-13(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWGXIOMHXOIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CC=C2)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

准备方法

Pyrimidine Ring Formation

The pyrimidine scaffold is constructed via the Biginelli reaction or condensation of β-dicarbonyl compounds with amidines. For example, ethyl acetoacetate reacts with N-phenylguanidine under acidic conditions to yield 4-methoxy-6-methyl-2-phenylpyrimidine. Subsequent functionalization at the 5-position is critical for introducing the acetic acid moiety.

Acetic Acid Side-Chain Introduction

A Friedel-Crafts acylation or nucleophilic substitution installs the acetic acid group. In one protocol, 5-bromo-4-methoxy-6-methyl-2-phenylpyrimidine undergoes a palladium-catalyzed coupling with potassium vinyltrifluoroborate, followed by oxidation with Jones reagent to yield the carboxylic acid. Alternative routes employ Michael addition using cyanoacetate derivatives, followed by hydrolysis.

Key Reagents and Reaction Conditions

Optimal reaction parameters are summarized below:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pyrimidine formation | N-phenylguanidine, HCl | Ethanol | 80°C | 68 |

| Bromination | NBS, AIBN | CCl₄ | 60°C | 82 |

| Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 100°C | 75 |

| Oxidation | CrO₃, H₂SO₄ | Acetone | 0°C | 91 |

Table 1: Representative reaction conditions for key synthetic steps.

Critical considerations include:

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions.

-

Catalyst loading : Palladium catalysts at 5 mol% achieve optimal turnover without side-product formation.

-

Temperature control : Exothermic reactions (e.g., bromination) require gradual heating to prevent decomposition.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-efficiency and safety:

Continuous Flow Reactors

Microreactor systems reduce reaction times by 40% compared to batch processes. For instance, bromination at 60°C in a continuous flow setup achieves 85% yield with 99% purity, minimizing byproducts like dibrominated species.

Purification Techniques

-

Crystallization : Ethyl acetate/hexane mixtures yield crystals with >99% purity.

-

Chromatography : Reverse-phase HPLC resolves residual impurities (<0.5%) in final products.

Mechanistic Insights and Side Reactions

Acid Sensitivity

The methoxy group undergoes demethylation under strong acidic conditions (pH < 2). Buffered oxidation systems (pH 4–5) preserve functionality while enabling carboxylic acid formation.

Comparative Analysis of Synthetic Strategies

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity | Requires strict anhydrous conditions | Moderate |

| Palladium coupling | Mild conditions, high yield | Catalyst cost | High |

| Michael addition | One-pot synthesis | Low functional group tolerance | Low |

科学研究应用

Pharmacological Applications

1. Antimicrobial Activity

Recent studies have demonstrated that (4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid exhibits antimicrobial properties. Research has shown its effectiveness against various bacterial strains, indicating potential use as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data suggests that the compound could be further investigated for development into a therapeutic agent for infections caused by these bacteria.

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in ResearchGate, researchers synthesized this compound and tested its antibacterial properties against several pathogens. The results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of this compound. It was found to downregulate NF-kB signaling pathways, leading to decreased expression of inflammatory markers in cell cultures . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Future Research Directions

While initial findings are promising, further research is required to fully elucidate the mechanisms of action and therapeutic potential of this compound. Areas for future investigation include:

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

- Formulation Studies : Developing formulations that enhance bioavailability and stability.

作用机制

The mechanism of action of (4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula C₁₄H₁₄N₂O₃.

Key Observations:

Substituent Effects on Bioactivity: The phenyl group in the target compound enhances aromatic interactions compared to pyridinyl () or alkyl substituents (). Methoxy groups may improve metabolic stability by reducing oxidation .

Functional Group Modifications :

- Ester derivatives (e.g., ) are often prodrugs, improving membrane permeability compared to free acids. Hydrolysis in vivo releases the active acetic acid form .

- The acetic acid moiety itself is critical for hydrogen bonding with biological targets, as seen in anti-inflammatory dihydropyrimidines .

Physicochemical Properties :

- Methoxy and phenyl groups increase lipophilicity (logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Compounds with oxo groups (e.g., ) exhibit higher polarity, favoring renal excretion.

Synthetic Accessibility :

- Base-catalyzed condensation () and esterification () are common routes for pyrimidine-acetic acid derivatives. The target compound likely requires regioselective substitution to install phenyl and methoxy groups.

Research Findings and Implications

Anti-Inflammatory Potential: Dihydropyrimidine-acetic acid derivatives (e.g., compounds 4a-r in ) showed significant anti-inflammatory activity in vivo, comparable to diclofenac. The target compound’s phenyl and methoxy substituents may similarly modulate cyclooxygenase (COX) inhibition, though experimental validation is needed .

Computational Modeling :

Tools like AutoDock4 () could predict binding affinities of the target compound against inflammatory targets (e.g., COX-2). Comparative docking studies with analogs may reveal substituent-specific interactions .

Safety Profile : Analogous compounds (e.g., ) are classified as irritants (Xi), suggesting the need for careful handling during synthesis or formulation .

生物活性

(4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, with the chemical formula and a molecular weight of 258.28 g/mol, is under investigation for its effects on various biological systems, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄N₂O₃ |

| Molecular Weight | 258.28 g/mol |

| CAS Number | 331665-83-9 |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyrimidine derivatives can inhibit the proliferation of HeLa and K562 cells while demonstrating low toxicity towards normal cell lines .

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways associated with cell cycle regulation and apoptosis. The presence of substituents on the pyrimidine core enhances its interaction with target proteins involved in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, indicating potential as a therapeutic agent in treating infections .

Case Study:

A study conducted on various pyrimidine derivatives demonstrated that modifications at specific positions on the pyrimidine ring can significantly enhance antibacterial efficacy. The results indicated that compounds with a similar structure to this compound showed promising results against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following factors have been identified as influential:

- Substituents on the Pyrimidine Ring: The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets.

- Steric Hindrance: The spatial arrangement of substituents influences binding affinity to enzymes or receptors, which is critical for efficacy.

- Hydrophobicity: Increased hydrophobic character may enhance membrane permeability, facilitating better absorption and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。